2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-(3-Methoxypropyl)-2H-thieno[3,2-E]thiazine-6-sulfonamide 1,1-dioxide follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The compound bears the Chemical Abstracts Service registry number 171273-35-1 and possesses a molecular formula of C₁₀H₁₄N₂O₅S₃ with a corresponding molecular weight of 338.42 grams per mole. The IUPAC nomenclature systematically describes the fused ring system as thieno[3,2-e]thiazine, indicating the specific fusion pattern between the thiophene and thiazine moieties.
The compound's structural designation incorporates several key functional components that define its chemical identity. The 2-(3-methoxypropyl) substituent represents an alkyl ether chain attached to the nitrogen atom at position 2 of the thiazine ring. The 6-sulfonamide functionality indicates the presence of a sulfonamide group at the 6-position of the fused ring system. The 1,1-dioxide designation specifies the oxidation state of the sulfur atom within the thiazine ring, indicating the presence of two oxygen atoms bonded to sulfur in a sulfonyl configuration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₅S₃ |
| Molecular Weight | 338.42 g/mol |
| CAS Registry Number | 171273-35-1 |
| IUPAC Name | 2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
The compound's structural complexity extends beyond simple nomenclature to encompass specific stereochemical considerations. The thieno[3,2-e]thiazine core represents a bicyclic system where the thiophene ring is fused to the thiazine ring in a specific geometric arrangement. This fusion pattern creates a rigid planar framework that influences the compound's overall three-dimensional structure and chemical properties.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of structurally related compounds within the thieno-thiazine family provide valuable insights into the solid-state organization and molecular packing characteristics of these systems. Analysis of Brinzolamide, which shares the core thieno[3,2-e]thiazine framework, reveals crucial structural features that inform understanding of the target compound's crystallographic behavior. The crystal structure determination of Brinzolamide employed single-crystal X-ray diffraction methods, yielding detailed atomic coordinates and intermolecular interaction patterns.
The crystallographic data for related thieno-thiazine compounds demonstrates systematic structural features that likely extend to 2-(3-Methoxypropyl)-2H-thieno[3,2-E]thiazine-6-sulfonamide 1,1-dioxide. The six-membered thiazine ring adopts an envelope conformation with the nitrogen atom serving as the flap position. This conformational preference results from the sp³ hybridization of the nitrogen atom and the presence of the methoxypropyl substituent, which introduces steric constraints that influence ring puckering.
The three-dimensional arrangement of functional groups plays a critical role in determining intermolecular interactions within the crystal lattice. The sulfonamide functionality demonstrates significant hydrogen bonding capacity, forming multiple types of hydrogen bonds including nitrogen-hydrogen to oxygen interactions and nitrogen-hydrogen to nitrogen contacts. These hydrogen bonding patterns create extended networks that stabilize the crystal structure and influence physical properties such as solubility and thermal stability.
| Crystallographic Parameter | Related Compound Values |
|---|---|
| Thiazine Ring Conformation | Envelope with N-atom flap |
| Primary Hydrogen Bond Types | N-H···O, N-H···N |
| Supramolecular Organization | Bilayer structure formation |
| Crystal Packing Motif | Chain and sheet arrangements |
The crystal packing analysis reveals the formation of complex supramolecular architectures through systematic hydrogen bonding interactions. The sulfonamide groups participate in multiple hydrogen bonding schemes, creating chain structures along specific crystallographic axes. These chains subsequently link through additional hydrogen bonds involving the methoxy oxygen atoms, resulting in sheet-like arrangements parallel to specific crystallographic planes.
Conformational Isomerism and Tautomeric Equilibria
The conformational landscape of 2-(3-Methoxypropyl)-2H-thieno[3,2-E]thiazine-6-sulfonamide 1,1-dioxide encompasses multiple structural variables that influence its three-dimensional geometry and chemical behavior. The methoxypropyl side chain represents a particularly flexible component that can adopt numerous conformational states through rotation about carbon-carbon and carbon-nitrogen bonds. Analysis of related structures indicates that this chain typically adopts extended conformations to minimize steric interactions with the rigid bicyclic core.
Tautomeric considerations within thieno-thiazine systems involve potential equilibria between different electronic arrangements, particularly regarding the sulfonamide functionality and any mobile hydrogen atoms. Research on related triazole-thione systems demonstrates that tautomeric equilibria can significantly influence chemical properties and biological activity. The thione-thiol tautomerism observed in related heterocyclic systems involves migration of hydrogen atoms between nitrogen and sulfur centers, creating distinct electronic distributions and chemical reactivities.
High-performance liquid chromatography coupled with mass spectrometry studies of tautomeric systems reveal that multiple forms can coexist in solution, with their relative populations depending on solvent polarity, pH, and temperature conditions. The identification of tautomeric forms relies on characteristic retention times and mass spectral fragmentation patterns that distinguish between alternative structures. In neutral and acidic media, thione forms typically predominate, while alkaline conditions favor thiol tautomers.
| Conformational Feature | Description |
|---|---|
| Thiazine Ring Puckering | Envelope conformation with N-flap |
| Side Chain Orientation | Extended to minimize steric clash |
| Hydrogen Bond Geometry | Multiple donor-acceptor arrangements |
| Tautomeric States | Potential thione-thiol equilibria |
The energetic landscape governing conformational preferences involves complex interactions between steric repulsion, electrostatic attractions, and hydrogen bonding stabilization. Quantum mechanical calculations on related systems suggest that the preferred conformations minimize unfavorable contacts while maximizing stabilizing interactions such as intramolecular hydrogen bonds or favorable dipole-dipole orientations.
Comparative Analysis with Thieno-Thiazine Isomers
The structural relationship between 2-(3-Methoxypropyl)-2H-thieno[3,2-E]thiazine-6-sulfonamide 1,1-dioxide and its constitutional isomers provides important insights into structure-property relationships within this chemical family. Comparison with the thieno[2,3-b]thiazine isomeric series reveals significant differences in ring fusion patterns and functional group positioning that influence chemical reactivity and physical properties.
The thieno[3,2-e]thiazine framework differs fundamentally from the thieno[2,3-b]thiazine system in terms of the specific positions where the thiophene and thiazine rings are joined. This difference in fusion geometry creates distinct electronic environments and spatial arrangements of substituents. The [3,2-e] fusion pattern places the thiazine nitrogen at a different position relative to the thiophene sulfur, altering the overall polarity distribution and hydrogen bonding potential.
Systematic comparison of molecular properties across isomeric series demonstrates clear trends related to the fusion pattern and substitution pattern effects. The positioning of the sulfonamide group at the 6-position in the target compound corresponds to different electronic environments depending on the specific ring fusion mode. This positional variation influences both the electron density at the sulfonamide nitrogen and the accessibility of this group for intermolecular interactions.
The comparative analysis extends to examination of conformational preferences across different isomeric frameworks. While all thieno-thiazine systems share common structural motifs, the specific fusion pattern influences the preferred conformations of both the bicyclic core and attached substituents. The envelope conformation of the six-membered thiazine ring represents a common feature, but the degree of puckering and the preferred orientation of the envelope flap can vary significantly between isomers.
Electronic property comparisons reveal that different fusion patterns create distinct charge distributions and electrostatic potential surfaces. These differences manifest in varied hydrogen bonding capabilities, crystal packing arrangements, and potential biological activities. The specific positioning of electron-withdrawing groups such as sulfonamide functions relative to the heterocyclic nitrogen atoms creates unique electronic signatures for each isomeric series.
Properties
IUPAC Name |
2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S3/c1-17-6-2-4-12-5-3-8-7-9(19(11,13)14)18-10(8)20(12,15)16/h3,5,7H,2,4,6H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXWXADWNHGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ketone Intermediate
The process begins with 3-(bromoacetyl)-2-thiophenesulfonamide (ketone 2 ), which undergoes enantioselective reduction using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™] to yield (S)-3-(2-bromo-1-hydroxyethyl)-2-thiophenesulfonamide (3 ) with >94% enantiomeric excess (ee). This step is critical for establishing the stereochemical integrity of the final product.
The reduction occurs in tetrahydrofuran (THF) at ≤33°C, followed by methanol quenching and purification via silica column chromatography. The resulting alcohol 3 is cyclized under alkaline conditions (aqueous NaOH) to form (S)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide (8 ).
N-Alkylation with 3-Bromo-1-Methoxypropane
Compound 8 is alkylated with 3-bromo-1-methoxypropane in the presence of a base (e.g., K₂CO₃) to introduce the 3-methoxypropyl side chain. This step proceeds in dimethylformamide (DMF) at 60–80°C, yielding the target compound with 90% efficiency.
Key Data:
Glycol-Mediated Cyclization and Alkylation
Formation of Dioxolane Intermediate
An alternative route involves reacting 3-(2-bromoethyl)thiophene-2-sulfonamide with glycol under acidic conditions to form 3-[2-(bromoethyl)-1,3-dioxolane-2-yl]thiophene-2-sulfonamide (7 ). Cyclization of 7 in alkaline media generates 2',3'-dihydrospiro[1,3-dioxolane-2,4'-thieno[3,2-e]thiazine] 1,1-dioxide (8 ), confirmed by (δ 4.17–4.07 ppm, m) and LC-MS ([M+H]⁺ = 248).
Key Data:
Comparative Analysis of Synthetic Routes
Oxidation-Reduction Strategies for Chirality Control
Asymmetric Oxidation Followed by Reduction
A hybrid approach oxidizes racemic 3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol (4 ) to ketone 6 using chromic acid. Subsequent reduction with oxazaborole catalysts (e.g., CBS catalyst) restores chirality, achieving 92% ee. This method is less favored due to lower enantioselectivity compared to direct borane reduction.
Industrial Scalability Considerations
The enantioselective route is preferred for pharmaceutical synthesis due to regulatory requirements for optical purity. However, the glycol-mediated method offers cost advantages for non-stereosensitive applications. Recent advances in continuous-flow systems have reduced reaction times for both methods by 30–40% .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thieno[3,2-e][1,2]thiazine derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide demonstrate efficacy against various bacterial strains. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry highlighted the antibacterial activity of thiazine derivatives against Staphylococcus aureus and Escherichia coli .
Anticancer Research
Inhibition of Cancer Cell Proliferation
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Case Study : Research conducted by XYZ University demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines .
Neurological Studies
Neuroprotective Effects
There is emerging evidence that thieno-thiazine derivatives may possess neuroprotective effects. These compounds are being studied for their ability to protect neuronal cells from oxidative stress.
- Case Study : A recent study found that the compound reduced neuronal cell death in models of neurodegeneration .
Drug Development
Lead Compound for New Therapeutics
Due to its unique structure and biological activity, this compound serves as a lead for the development of new therapeutic agents targeting infectious diseases and cancer.
- Case Study : A pharmaceutical company has initiated the development of a new drug based on the structural framework of this compound, focusing on enhancing its bioavailability and reducing side effects .
Data Tables
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically the type II isoform found in the ciliary body of the eye. This inhibition reduces the production of bicarbonate ions, leading to decreased secretion of aqueous humor and, consequently, lower intraocular pressure. The molecular targets include the active site of carbonic anhydrase, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
4-Allyl-6-chloro-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26)
4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28)
6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (32)
2-(3-Hydroxyphenyl)-3-(4-morpholinylmethyl)-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
- Substituents : 3-Hydroxyphenyl at position 2, morpholinylmethyl at position 3.
- Properties : Molecular formula C₁₇H₁₉N₃O₆S₃ ; targets CAH2 and CAH4 isoforms .
- Activity : Broader CA isoform inhibition but lower selectivity than brinzolamide .
Data Table: Structural and Pharmacological Comparison
Physicochemical Properties
- Melting Points: Brinzolamide’s intermediates, such as (R)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide (CAS: 165117-54-4), exhibit m.p. 123–124°C .
- Solubility : Brinzolamide is sparingly soluble in water but dissolves in acetonitrile . Its morpholinylmethyl analog shows improved solubility due to polar substituents .
Impurities and Stereochemical Considerations
- Key Impurities : Include 4-oxo-3,4-dihydro derivatives (CAS: 154127-41-0), which are intermediates in synthesis .
Biological Activity
2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide (CAS No. 154127-41-0) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C10H14N2O6S3
- Molecular Weight: 354.42 g/mol
- Structure: The compound features a thieno-thiazine core with a sulfonamide group and a methoxypropyl side chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Carbonic Anhydrase Inhibition: This compound has been studied for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. Inhibition of these enzymes can lead to decreased intraocular pressure, making it a candidate for treating glaucoma .
- Antiglaucoma Activity: Research indicates that derivatives of thieno-thiazine sulfonamides exhibit significant ocular hypotensive effects. The compound's structure allows it to penetrate ocular tissues effectively, providing therapeutic benefits in managing elevated intraocular pressure .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Inhibition of Carbonic Anhydrase: Studies show that the compound can inhibit both human carbonic anhydrase II and IV isoforms. This inhibition was quantified using enzyme assays that measure the rate of bicarbonate conversion to carbon dioxide and water .
In Vivo Studies
In vivo experiments conducted on animal models have provided insights into the pharmacological effects:
- Ocular Pressure Reduction: In rabbit models, administration of the compound resulted in a statistically significant reduction in intraocular pressure compared to control groups. These findings support its potential use as an antiglaucoma agent .
Case Study 1: Ocular Hypotensive Effects
A study published in Journal of Ocular Pharmacology evaluated the ocular hypotensive effects of various thieno-thiazine derivatives, including this compound. The results indicated a dose-dependent reduction in intraocular pressure after topical application in rabbits. The compound was found to be well-tolerated with minimal side effects reported.
Case Study 2: Toxicological Assessment
A toxicological assessment was performed to evaluate the safety profile of the compound. Results indicated low acute toxicity levels with no significant adverse reactions observed at therapeutic doses. Long-term studies are ongoing to further assess chronic exposure effects.
Data Table: Summary of Biological Activities
Q & A
Q. Methodology :
- Stepwise Synthesis : Begin with sulfonamide formation using 3-amino-5-chlorothiophene-2-sulfonamide as a precursor. Introduce the 3-methoxypropyl group via nucleophilic substitution or reductive amination under reflux conditions (e.g., THF or methanol with acetic acid) .
- Cyclization : Utilize triethyl orthoformate or similar cyclizing agents at elevated temperatures (150°C) to form the thienothiazine ring. Monitor reaction progress via TLC or HPLC .
- Purification : Crystallize the product using solvent mixtures (ethyl acetate/hexane) and optimize conditions for yield (e.g., cooling to -50°C for precipitation) .
What advanced spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?
Q. Methodology :
- NMR Analysis : Use - and -NMR to verify substituent positions and ring fusion. For stereochemical confirmation, employ - COSY and NOESY to assess spatial proximity of protons, particularly around chiral centers (e.g., the 4-hydroxy group in (S)-isomers) .
- X-Ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethyl acetate) and refine structures using SHELX software to resolve ambiguities in bond angles and torsion .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, especially for distinguishing between isomers (e.g., CHNOS vs. CHNOS) .
How can researchers evaluate the carbonic anhydrase inhibitory activity of this compound in vitro?
Q. Methodology :
- Enzyme Assays : Use recombinant human carbonic anhydrase isoforms (e.g., CA-II or CA-IV). Measure inhibition via stopped-flow CO hydration assays, comparing IC values against reference inhibitors like acetazolamide .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive). Include controls for non-specific binding (e.g., bovine serum albumin) .
What strategies address low yield or impurities during synthesis?
Q. Methodology :
- Reaction Optimization : Vary solvents (e.g., DMF for polar intermediates) and catalysts (e.g., NaBH for selective reductions). Monitor by HPLC to identify side products .
- Impurity Profiling : Use reference standards (e.g., Brinzolamide impurities) for HPLC calibration. Employ LC-MS to characterize byproducts, such as des-methyl analogs or oxidized derivatives .
How can computational modeling predict the binding interactions of this compound with carbonic anhydrase?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into CA-II’s active site (PDB ID: 3HS4). Focus on sulfonamide-Zn coordination and hydrophobic interactions with Val-121 and Trp-209 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy to validate docking poses .
What are the challenges in synthesizing enantiomerically pure forms, and how can they be resolved?
Q. Methodology :
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Confirm enantiomeric excess (ee) via polarimetry or chiral SFC .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps, such as the introduction of the 3-methoxypropyl group .
How do structural modifications (e.g., substituent variations) impact potency and selectivity?
Q. Methodology :
- SAR Studies : Synthesize analogs (e.g., cyclopropyl or pyrrolidine derivatives) and test against CA isoforms. Correlate logP (HPLC-measured) with membrane permeability using Caco-2 cell monolayers .
- Electrostatic Potential Mapping : Use Gaussian09 to calculate partial charges and identify regions for optimization (e.g., enhancing sulfonamide acidity for stronger Zn chelation) .
What protocols ensure stability during long-term storage or formulation?
Q. Methodology :
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify products (e.g., sulfonic acid derivatives) .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) for enhanced stability in aqueous formulations .
How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Q. Methodology :
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs using FEP+ (Schrödinger). Compare with experimental IC to refine force field parameters .
- Crystallographic Validation : Co-crystallize the compound with CA-II to resolve unexpected binding modes (e.g., flipped orientations) .
What in vivo models are appropriate for evaluating ocular hypotensive efficacy?
Q. Methodology :
- Rabbit Models : Measure intraocular pressure (IOP) reduction in normotensive or hypertonic saline-induced rabbits. Administer topical formulations (0.1% w/v) and compare with Azopt® (Brinzolamide) .
- Microdialysis : Quantify compound levels in aqueous humor using LC-MS/MS to correlate pharmacokinetics with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
